molecular formula C25H23N3O5 B10796847 N-(3,5-dimethoxyphenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide

N-(3,5-dimethoxyphenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide

Cat. No.: B10796847
M. Wt: 445.5 g/mol
InChI Key: MNKQXVACTXTJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide is a synthetic compound featuring a diphenylimidazolidinone core linked to an acetamide group substituted with a 3,5-dimethoxyphenyl moiety. This structure combines the pharmacophoric elements of the imidazolidinone ring (known for anticonvulsant and neuroprotective properties) with methoxy-substituted aromatic systems, which often enhance bioavailability and receptor binding .

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide

InChI

InChI=1S/C25H23N3O5/c1-32-20-13-19(14-21(15-20)33-2)26-22(29)16-28-23(30)25(27-24(28)31,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,26,29)(H,27,31)

InChI Key

MNKQXVACTXTJAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of diphenylimidazolidinone-acetamide derivatives. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Group Variations Reported Activity/Properties Reference
N-(3,5-dimethoxyphenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide 3,5-dimethoxyphenyl acetamide; diphenylimidazolidinone core Methoxy groups at 3,5 positions on phenyl ring No explicit data; inferred anticonvulsant potential
N-{2-[2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)ethoxy]ethyl}phthalimide (5h) Phthalimide-linked ethoxy chain; diphenylimidazolidinone core Ethoxy-phthalimide side chain Anticonvulsant activity (in vivo models)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole core; trifluoromethyl and methoxyphenyl substituents Trifluoromethylbenzothiazole + methoxyphenyl acetamide Patent-listed; likely kinase or receptor-targeted
2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N-(2-morpholin-4-ium-4-ylethyl)acetamide chloride Morpholinium ethyl side chain; diphenylimidazolidinone core Charged morpholine moiety Enhanced solubility; potential CNS activity

Key Findings :

In contrast, benzothiazole derivatives () prioritize aromatic heterocycles for receptor selectivity, such as kinase inhibition, but lack the imidazolidinone core critical for anticonvulsant activity .

Synthetic and Physicochemical Properties: The synthesis of diphenylimidazolidinone-acetamides typically involves coupling diaminoalkanes with activated carbonyl precursors (e.g., 5h, 5j in ). The target compound likely follows similar protocols but substitutes with 3,5-dimethoxy-aniline derivatives . Melting points for analogs range from 213–214°C (5g) to lower values for charged derivatives (e.g., morpholinium chloride in ), suggesting that the target compound’s methoxy groups may moderately reduce crystallinity compared to non-polar analogs .

Functional Group Impact: Methoxy vs. Trifluoromethyl: Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing trifluoromethyl groups in benzothiazole analogs (), which may alter electronic profiles and binding affinities . Morpholine vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.